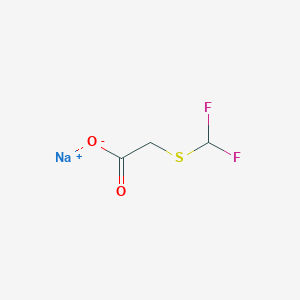
Sodium 2-(difluoromethylthio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(difluoromethylthio)acetate typically involves the reaction of difluoromethylthiol with sodium acetate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(difluoromethylthio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylsulfonic acid under specific conditions.
Reduction: It can be reduced to form difluoromethylthiol.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Difluoromethylsulfonic acid.
Reduction: Difluoromethylthiol.
Substitution: Various difluoromethylthio derivatives.
Scientific Research Applications
Sodium 2-(difluoromethylthio)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium 2-(difluoromethylthio)acetate involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can form strong bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes such as enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
- Sodium fluoroacetate
- Sodium chloroacetate
- Sodium bromoacetate
Comparison: Sodium 2-(difluoromethylthio)acetate is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity and selectivity in various chemical reactions.
Properties
Molecular Formula |
C3H3F2NaO2S |
|---|---|
Molecular Weight |
164.11 g/mol |
IUPAC Name |
sodium;2-(difluoromethylsulfanyl)acetate |
InChI |
InChI=1S/C3H4F2O2S.Na/c4-3(5)8-1-2(6)7;/h3H,1H2,(H,6,7);/q;+1/p-1 |
InChI Key |
RSTVPAUMPYQKKC-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)[O-])SC(F)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


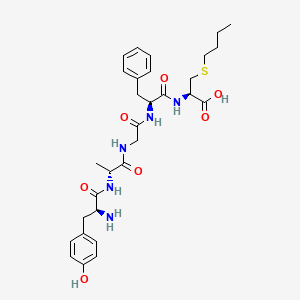
![2-Naphthalenesulfonic acid, 4-hydroxy-7-[(1-oxodecyl)amino]-](/img/structure/B13779775.png)
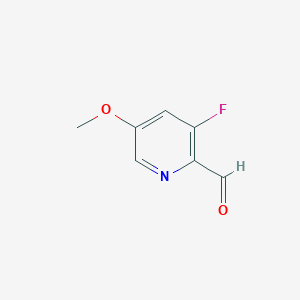
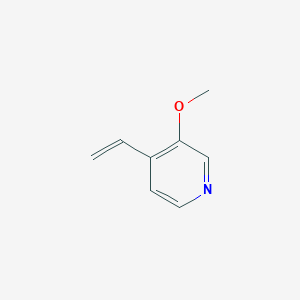
![Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-](/img/structure/B13779788.png)
![3-[[3-[[4-[[3-[[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;3-[[5-[[4-[[3-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;hydron;2-hydroxypropanoic acid;iron](/img/structure/B13779790.png)
![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]-](/img/structure/B13779795.png)
![3-[2-[(Z)-2-[(E)-[3-(2-carboxyethyl)-5-chloro-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-chloro-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13779818.png)
![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)
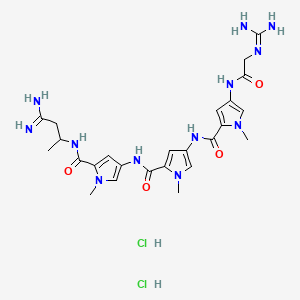
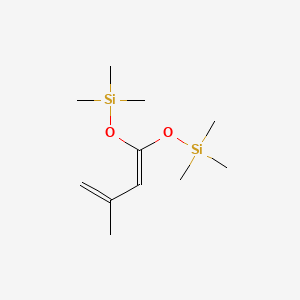

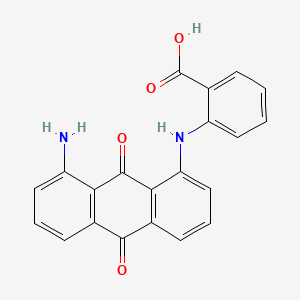
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)
